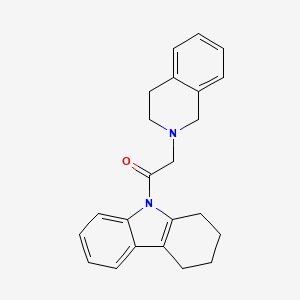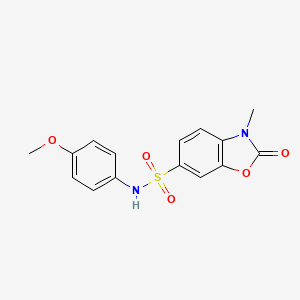
N-(2-methoxyphenyl)dicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and cyclization processes. For instance, the synthesis of optically pure compounds from diimines obtained by condensation of glyoxal with specific amines showcases a method that could be analogous to synthesizing "N-(2-methoxyphenyl)dicarbonimidic diamide" (Balestri, et al., 2014). These methods highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopy. Studies on related compounds, such as tautomerism analysis of structural isomers, provide insights into the potential structural configurations and stability of "N-(2-methoxyphenyl)dicarbonimidic diamide" (Popović, et al., 2002). Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions and Properties
Chemical properties of similar compounds can be inferred through studies on their reactions and interactions with other chemicals. For example, reactions of certain complexes with ligands and their structural characterization provide valuable information on the chemical behavior and potential reactivity patterns of "N-(2-methoxyphenyl)dicarbonimidic diamide" (Singh, et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the practical applications and handling of the compound. Research on similar compounds, such as "N-(o-nitrophenyl)-N′-(methoxycarbonyl) thiourea," offers insights into these aspects through crystal structure and property studies (Shen, et al., 1998).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming complexes, are critical for understanding the compound's applications. Analysis of related compounds provides a foundation for hypothesizing about "N-(2-methoxyphenyl)dicarbonimidic diamide" (Gili, et al., 1996).
特性
IUPAC Name |
1-carbamoyl-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-5-3-2-4-6(7)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUBRQUWHLUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoyl-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide](/img/structure/B5637619.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)
![N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5637653.png)
![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)
![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5637694.png)


![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)
![1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide](/img/structure/B5637713.png)